molecular formula C11H15NO3 B358435 L-Tyrosine ethyl ester CAS No. 949-67-7

L-Tyrosine ethyl ester

Cat. No.: B358435
CAS No.: 949-67-7
M. Wt: 209.24 g/mol
InChI Key: SBBWEQLNKVHYCX-JTQLQIEISA-N
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Description

L-Tyrosine Ethyl Ester is a derivative of the amino acid L-Tyrosine It is an ester formed by the reaction of L-Tyrosine with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Tyrosine Ethyl Ester can be synthesized through the esterification of L-Tyrosine with ethanol in the presence of a catalyst. One common method involves the use of ethanolic hydrogen chloride. In this process, 25 grams of L-Tyrosine is reacted with ethanolic hydrogen chloride to produce this compound Hydrochloride. The ester is then liberated by slurrying the hydrochloride in chloroform, followed by the addition of chloroform saturated with ammonia. The ammonium chloride is removed by filtration, and the chloroform is evaporated to yield this compound .

Another method involves the use of thionyl chloride (SOCl2) as a reagent. In this process, L-Tyrosine is reacted with ethanol and thionyl chloride under reflux conditions. The reaction is monitored using Thin Layer Chromatography (TLC) until the L-Tyrosine is completely consumed. The reaction mixture is then vacuum concentrated, and petroleum ether is added to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale esterification processes using similar reagents and conditions as described above. The choice of method may depend on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine Ethyl Ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

    Hydrolysis: L-Tyrosine and ethanol.

    Oxidation: Quinones or other oxidized derivatives.

    Substitution: Various substituted tyrosine derivatives.

Scientific Research Applications

Medicinal Chemistry

L-Tyrosine ethyl ester is recognized for its role as a precursor in the synthesis of various pharmaceuticals. It serves as an important intermediate in the production of compounds that can modulate neurotransmitter levels, particularly dopamine and norepinephrine, which are crucial for mood regulation and cognitive function.

Case Study: Neurotransmitter Modulation

Research indicates that derivatives of L-tyrosine, including its ethyl ester form, can enhance the synthesis of catecholamines in the brain. A study demonstrated that administering this compound led to increased levels of dopamine in animal models, suggesting potential applications in treating mood disorders and cognitive impairments .

Organic Synthesis

This compound is frequently employed as a reactive intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of new compounds.

Key Reactions

  • Esterification Reactions : It can be used to synthesize other esters through transesterification processes.
  • Protecting Group : The compound acts as an amino protective agent, facilitating the selective modification of amino acids during peptide synthesis .

Biochemical Research

In biochemical research, this compound is utilized as a substrate for enzyme assays and studies involving proteolytic enzymes.

Case Study: Enzyme Activity Assays

A study utilized this compound to evaluate the activity of subtilisin Carlsberg, a serine protease. The compound was shown to be an effective substrate for measuring enzymatic activity, providing insights into enzyme kinetics and substrate specificity .

Pharmaceutical Development

The compound has been investigated for its potential applications in drug formulation and delivery systems.

Example: Drug Formulation

This compound has been explored as a component in controlled-release formulations due to its favorable solubility characteristics and ability to enhance bioavailability of active pharmaceutical ingredients .

Antiviral Research

Recent studies have indicated that this compound derivatives may possess antiviral properties, particularly against coronaviruses.

Case Study: Inhibition of Papain-like Protease

Research has shown that certain derivatives can inhibit the papain-like protease (PLpro) essential for viral replication in coronaviruses such as MERS-CoV and SARS-CoV. This inhibition could pave the way for developing antiviral therapies using this compound derivatives .

Summary Table of Applications

Application AreaDescriptionNotable Studies/Findings
Medicinal ChemistryPrecursor for neurotransmitter synthesisIncreased dopamine levels in animal models
Organic SynthesisReactive intermediate for chemical transformationsUsed in peptide synthesis as an amino protective agent
Biochemical ResearchSubstrate for enzyme activity assaysEffective substrate for subtilisin Carlsberg
Pharmaceutical DevelopmentComponent in controlled-release formulationsEnhances bioavailability of drugs
Antiviral ResearchPotential inhibitor of viral proteasesInhibitory effects on PLpro from coronaviruses

Comparison with Similar Compounds

L-Tyrosine Ethyl Ester can be compared with other tyrosine esters, such as L-Tyrosine Methyl Ester and L-Tyrosine N-Butyl Ester. These compounds share similar structures and properties but differ in their ester groups:

This compound is unique in its balance of stability and bioavailability, making it a valuable compound for various applications.

Biological Activity

L-Tyrosine ethyl ester (L-TYE) is a derivative of the amino acid L-tyrosine, known for its various biological activities. This article delves into the compound's biological properties, including its effects on enzymatic activity, antioxidant capabilities, and potential therapeutic applications. The following sections summarize key findings from diverse research studies.

This compound is characterized by its ethyl ester functional group, which enhances its lipophilicity compared to L-tyrosine. This modification can influence its bioavailability and interaction with biological systems. The molecular formula for L-TYE is C11H15NO3C_{11}H_{15}NO_3 with a CAS number of 4089-07-0 .

1. Antioxidant Activity

L-Tyrosine and its derivatives, including L-TYE, exhibit significant antioxidant properties due to the presence of phenolic groups. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. Research indicates that L-TYE can effectively inhibit lipid peroxidation in various biological models, contributing to cellular protection mechanisms .

2. Enzyme Interaction

This compound has been studied for its interactions with various enzymes:

  • C1 Esterase Activity : Studies have shown that N-acetyl-L-tyrosine ethyl ester can serve as a substrate in enzymatic hydrolysis reactions involving C1 esterase, which plays a role in the complement system of immune response .
  • Proteolytic Enzymes : L-TYE has been evaluated for its inhibitory effects on proteolytic enzymes such as trypsin and plasmin. Results suggest that it may modulate these enzyme activities, potentially influencing coagulation pathways .
EnzymeInhibition (%)Concentration (µM)
Trypsin45100
Plasmin30150
C1 Esterase25200

3. Neuroprotective Effects

Research has highlighted the neuroprotective potential of L-TY and its derivatives, particularly in models of neurodegenerative diseases. L-TY may enhance dopamine production by serving as a precursor in neurotransmitter synthesis, thus offering therapeutic benefits in conditions like Parkinson's disease .

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study investigated the effects of L-TY on neurodegeneration in rodent models of Parkinson's disease. The administration of L-TY resulted in improved motor function and reduced neuronal loss in dopaminergic pathways. This suggests that L-TY may have therapeutic implications for managing Parkinsonian symptoms by enhancing dopaminergic signaling .

Case Study 2: Antioxidant Efficacy in Cellular Models

In vitro studies demonstrated that L-TY significantly reduces oxidative stress markers in neuronal cell lines exposed to hydrogen peroxide. The compound's ability to lower malondialdehyde levels indicates its potential as an antioxidant agent capable of protecting against oxidative damage .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for L-tyrosine ethyl ester, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of L-tyrosine using ethanol and thionyl chloride (SOCl₂) under controlled temperatures. For example, cooling the reaction mixture to -15°C during SOCl₂ addition minimizes side reactions, while refluxing at 40°C ensures complete esterification . Recrystallization from ethanol/ethyl acetate (3:1) yields high-purity crystals (85% yield). Alternative routes include acylation of the ester intermediate to produce derivatives like α-bromoamides, though over-acylation may require hydrolysis for purification .

Q. Which spectroscopic and diffraction techniques are critical for characterizing this compound polymorphs?

Powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction (SCXRD) are essential for resolving polymorphic structures. For instance, phase II of this compound was identified as orthorhombic (P2₁2₁2₁) with lattice parameters a = 12.8679 Å, b = 14.7345 Å, and c = 5.8333 Å using PXRD, validated by density functional theory (DFT) calculations . Solid-state NMR and IR spectroscopy further distinguish hydrogen-bonding patterns between polymorphs .

Advanced Research Questions

Q. How do polymorphic transitions in this compound affect its thermodynamic stability under varying pressure-temperature conditions?

The solid II-to-solid I transition occurs at 306 ± 4 K under ambient pressure, with heating rates <0.5 K min⁻¹ required to avoid kinetic artifacts. High-pressure synchrotron X-ray studies and Clapeyron equation analysis reveal that phase II is stable at ambient conditions, while phase I dominates at elevated pressures (>0.1 GPa) . Thermodynamic modeling (e.g., topological P-T diagrams) integrates calorimetric and diffraction data to predict phase dominance .

Q. What methodologies quantify the incorporation of this compound derivatives into copolymer systems, and how does this affect material properties?

In ethylene copolymerization, ¹H NMR quantifies comonomer insertion ratios via methine proton signals (e.g., δ = 4.8 ppm for CH–N groups). Increasing N-acetyl-O-(but-3-enyl)-L-tyrosine ethyl ester content (1.16–2.65 mol%) reduces water contact angles from 85.9° (pure polyethylene) to 48.5°, confirming enhanced hydrophilicity . Differential scanning calorimetry (DSC) and tensile testing further correlate comonomer ratios with thermal/mechanical behavior .

Q. How can this compound be functionalized for ionic liquid (IL) synthesis, and what structural features dictate antimicrobial activity?

Acylation of this compound with α-bromoamides (e.g., using bromopropanol and tosylation) introduces cationic headgroups. Structure-activity relationship (SAR) studies show that replacing phenylalanine with tyrosine ethyl ester in ILs alters antimicrobial toxicity, likely due to phenolic hydroxyl interactions with microbial membranes . Minimum inhibitory concentration (MIC) assays against E. coli and S. aureus are used to evaluate IL efficacy .

Q. What experimental strategies resolve contradictions in polymorphic hydrogen-bonding networks and their impact on drug stability?

Comparative analysis of phase I and phase II via SCXRD reveals similar hydrogen-bond geometries but stronger H-bonding in phase I, attributed to shorter O–H···O distances (1.8–2.0 Å vs. 2.1–2.3 Å in phase II). This difference explains phase I’s lower solubility and higher thermal stability . Accelerated stability testing (40°C/75% RH) combined with PXRD monitors phase transitions under pharmaceutically relevant conditions .

Q. How do high-pressure studies refine the phase diagram of trimorphic this compound systems?

Synchrotron X-ray diffraction under hydrostatic pressure (0–2 GPa) and variable-temperature DSC map the stability regions of phases I, II, and III. A triple point near 0.4 GPa and 320 K is hypothesized, requiring iterative refinement of thermodynamic models to reconcile experimental discontinuities .

Q. What role do hydrogen-bonding motifs play in the crystallization kinetics of this compound?

Time-resolved Raman spectroscopy during cooling crystallization (1–5 K min⁻¹) shows that phase II nucleation dominates below 290 K due to weaker H-bonds favoring rapid lattice assembly. Phase I crystallization requires slower cooling (<0.2 K min⁻¹) to overcome kinetic barriers associated with stronger H-bonds .

Q. Methodological Considerations

Q. How are water contact angle measurements standardized to assess copolymer hydrophilicity?

Measurements are performed using a sessile drop method (5 µL deionized water) at 25°C, with three replicates per sample. Surface roughness is minimized by spin-coating copolymer films (100 nm thickness) onto silicon wafers. Contact angles <90° indicate hydrophilic surfaces, with statistical significance tested via ANOVA (e.g., p < 0.05 for 2.65 mol% vs. pure polyethylene) .

Q. What green chemistry principles apply to this compound derivatization for reduced environmental impact?

Solvent-free mechanochemical synthesis (e.g., ball-milling this compound with acylating agents) reduces waste. Life-cycle assessment (LCA) metrics, such as E-factor (kg waste/kg product), compare traditional (E ≈ 12) vs. green routes (E ≈ 3) . Biodegradability testing (OECD 301F) ensures IL derivatives meet environmental safety thresholds .

Properties

IUPAC Name

ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10,13H,2,7,12H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBWEQLNKVHYCX-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883574
Record name L-Tyrosine, ethyl ester
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949-67-7
Record name L-Tyrosine ethyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl tyrosine ester
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Record name L-Tyrosine, ethyl ester
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Record name L-Tyrosine, ethyl ester
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Record name Ethyl L-tyrosinate
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Record name ETHYL L-TYROSINATE
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Retrosynthesis Analysis

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